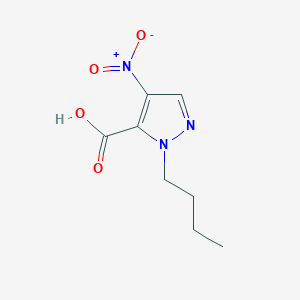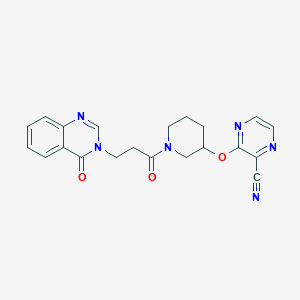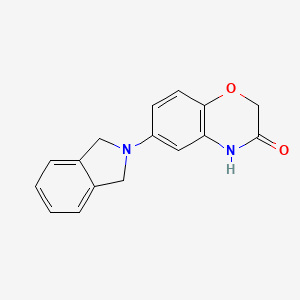
Propan-2-yl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Probucol is a drug used to lower LDL and HDL cholesterol . It has little effect on serum-triglyceride or VLDL cholesterol . It’s a powerful antioxidant drug normally used to prevent vascular disease caused by the free radicals in the body .
Molecular Structure Analysis
The molecular formula of Probucol is C31H48O2S2 . The molecular structure is based on structures generated from information available in ECHA’s databases .Mechanism of Action
Target of Action
The primary target of this compound is the ATP-binding cassette sub-family A member 1 (ABCA1) . ABCA1 is a crucial protein involved in the regulation of lipid metabolism, particularly in the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoproteins .
Mode of Action
The compound acts as an inhibitor of ABCA1 . By inhibiting ABCA1, it reduces the efflux of cellular lipids, thereby affecting the formation of high-density lipoprotein (HDL) particles . This action can lead to a decrease in serum HDL cholesterol levels .
Biochemical Pathways
The inhibition of ABCA1 affects the Reverse Cholesterol Transport (RCT) pathway . RCT is a critical process for the transport of cholesterol from peripheral tissues back to the liver for excretion . By inhibiting ABCA1, the compound disrupts this pathway, potentially leading to an accumulation of cholesterol in peripheral tissues .
Pharmacokinetics
The half-life of the compound ranges from 12 hours to more than 500 hours, with the longest half-life probably being in adipose tissue .
Result of Action
The inhibition of ABCA1 and disruption of the RCT pathway can lead to a decrease in serum HDL cholesterol levels . This could potentially increase the risk of atherosclerosis and cardiovascular disease, given the role of HDL in removing cholesterol from peripheral tissues .
Action Environment
Environmental factors such as diet, lifestyle, and the presence of other medications can influence the action, efficacy, and stability of the compound. For instance, a diet high in cholesterol could potentially exacerbate the compound’s effects on lipid metabolism
Future Directions
Probucol has been found to have antioxidant and anti-inflammatory properties via several different mechanisms . These properties have led to research into the drug’s potential capacity to treat sensorineural hearing loss related to oxidative stress . After promising test results in mouse models, Probucol is under study at Weston Brain Institute of McGill University as a possible aid in delaying the onset of Alzheimer’s disease .
properties
IUPAC Name |
propan-2-yl 4-(3,5-ditert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-12(2)29-20(27)17-13(3)24-21(28)25-18(17)14-10-15(22(4,5)6)19(26)16(11-14)23(7,8)9/h10-12,18,26H,1-9H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTAUOXOAFJUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Fluoro-4-phenylphenyl)methyl]prop-2-enamide](/img/structure/B2850000.png)
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2850004.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2850008.png)

![2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2850010.png)
![2-(butan-2-ylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2850011.png)
![1-methyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2850012.png)



![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-3-hydroxy-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2850018.png)
![4-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2850020.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2850022.png)
![2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2850023.png)